Methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, substituted with various functional groups such as amino, bromophenyl, fluorophenyl, and carboxylate. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or ammonium acetate
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include:
Binding to active sites of enzymes: Inhibiting or activating enzymatic activity.
Interacting with cellular receptors: Modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-(4-chlorophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 2-amino-4-(4-methylphenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
The presence of the bromophenyl group in Methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate distinguishes it from other similar compounds. This substitution can significantly influence its chemical reactivity and biological activity, making it unique in its class.
Biological Activity
Methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the compound's synthesis, biological properties, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C21H22BrFN2O3 with a molecular weight of approximately 426.32 g/mol. Its structure includes a quinoline core with various substituents that enhance its biological activity.
Synthesis
The synthesis typically involves the condensation of appropriate precursors under controlled conditions. For instance, a mixture of 3,5-cyclohexanedione with specific aldehydes and malononitrile can yield the target compound through a series of reactions including refluxing in ethanol .
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. It has shown significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : The compound was evaluated against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.
- IC50 Values : The IC50 values were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy in inhibiting cell proliferation .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit bacterial DNA gyrase, suggesting a potential mechanism for anticancer activity through interference with DNA replication .
- Hydrophobic Interactions : Molecular dynamics simulations indicate that hydrophobic contacts play a critical role in the interaction with target proteins such as Bcl-2 .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific substituents on the phenyl rings are crucial for enhancing biological activity:
Case Studies
- Antiproliferative Effects : A study demonstrated that derivatives of this compound exhibited significant growth inhibition in HT29 colon cancer cells. The presence of halogen substituents was critical for enhancing antiproliferative effects.
- Antimicrobial Activity : Another investigation revealed that similar compounds displayed effective antibacterial properties against multi-drug resistant strains, with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 µg/mL .
Properties
CAS No. |
312315-86-9 |
---|---|
Molecular Formula |
C25H24BrFN2O3 |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H24BrFN2O3/c1-25(2)12-18-21(19(30)13-25)20(14-8-10-15(26)11-9-14)22(24(31)32-3)23(28)29(18)17-7-5-4-6-16(17)27/h4-11,20H,12-13,28H2,1-3H3 |
InChI Key |
KZTHAXPIIOBODW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3F)N)C(=O)OC)C4=CC=C(C=C4)Br)C(=O)C1)C |
Origin of Product |
United States |
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